methyl 3-[(3-bromobenzoyl)amino]benzoate
Description
Properties
IUPAC Name |
methyl 3-[(3-bromobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-20-15(19)11-5-3-7-13(9-11)17-14(18)10-4-2-6-12(16)8-10/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBNSZBDOQVAFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Methyl 3-[(3-bromobenzoyl)amino]benzoate serves as a precursor for synthesizing various pharmaceutical agents. Its structure allows for modifications that can lead to compounds with enhanced biological activities. For instance, derivatives of this compound have been investigated for their potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression .
Antibacterial Activity
Recent studies have indicated that this compound exhibits significant antibacterial properties. It has been tested against various strains, including methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in inhibiting bacterial growth . This application is particularly relevant given the rising concern over antibiotic resistance.
Organic Synthesis
In organic synthesis, this compound is utilized as an intermediate for creating more complex molecules. Its ability to undergo various chemical reactions makes it a versatile building block in synthetic pathways aimed at producing novel compounds with specific functionalities .
Agrochemical Applications
The compound's properties also lend themselves to use in agrochemicals. It can be modified to create herbicides or pesticides that target specific pests while minimizing environmental impact. The ongoing research into its efficacy and safety profiles continues to expand its potential applications in agriculture.
Case Study 1: Synthesis of Antitumor Agents
A notable study involving this compound focused on its role as a synthetic precursor for developing new antitumor agents. Researchers synthesized a series of derivatives and evaluated their activity against various cancer cell lines, demonstrating that modifications to the bromobenzoyl group significantly influenced the compounds' potency against tumor cells .
Case Study 2: Antibacterial Screening
Another significant investigation assessed the antibacterial efficacy of this compound against MRSA and other resistant strains. The study provided detailed MIC (Minimum Inhibitory Concentration) values, showing that certain derivatives exhibited lower MIC values than traditional antibiotics, indicating their potential as alternative therapeutic agents .
Comparison with Similar Compounds
Substituent Effects: Bromo vs. Chloro, Nitro, and Methoxy Groups
The bromine atom in methyl 3-[(3-bromobenzoyl)amino]benzoate distinguishes it from analogs with chloro, nitro, or methoxy groups. Key differences include:
Key Insight : Bromine’s moderate electron-withdrawing nature balances reactivity and stability, making it preferable in drug design over more deactivating groups (e.g., nitro) .
Functional Group Variations: Amide vs. Urea or Ester Linkages
The benzoylamino group in the target compound contrasts with urea or ester linkages in analogs:
Key Insight : The amide group in the target compound offers intermediate polarity and binding versatility compared to urea (more polar) or ester (less polar) groups .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 3-[(3-bromobenzoyl)amino]benzoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves bromination of methyl benzoate derivatives under controlled conditions to prevent over-bromination. A common approach includes reacting 3-aminobenzoic acid methyl ester with 3-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents like dichloromethane or chloroform are used to stabilize intermediates . Yield optimization requires precise temperature control (e.g., 0–5°C for exothermic steps) and inert atmospheres to avoid side reactions. Purity is verified via HPLC or GC-MS, with typical yields ranging from 60–75% under optimal conditions .
Q. How is this compound characterized spectroscopically, and what key peaks indicate functional group integrity?
- Methodological Answer :
- NMR : In -NMR, the ester methyl group appears as a singlet at ~3.8–3.9 ppm. The aromatic protons of the bromobenzoyl group show splitting patterns consistent with meta-substitution (e.g., doublets at 7.4–8.2 ppm). The amide NH proton appears as a broad peak at ~10–11 ppm .
- IR : Strong absorbance at ~1720 cm (C=O stretch of ester), ~1650 cm (amide I band), and ~1540 cm (amide II band) confirms functional groups .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer : The compound is sensitive to hydrolysis due to the ester and amide groups. Storage recommendations include:
- Temperature : –20°C under inert gas (argon or nitrogen).
- Solubility : Dissolve in anhydrous DMSO or DMF for long-term stability.
- Light Sensitivity : Protect from UV exposure using amber vials .
Advanced Research Questions
Q. How can reaction conditions be optimized to address contradictory data in bromobenzoylation reactions (e.g., variable yields or byproduct formation)?
- Methodological Answer :
- Factorial Design : Use a 2 factorial approach to test variables like temperature, solvent polarity, and stoichiometry. For example, higher temperatures may accelerate acylation but promote ester hydrolysis .
- Byproduct Analysis : Employ LC-MS to identify side products (e.g., di-brominated analogs or hydrolyzed acids). Adjust reaction time or base strength (e.g., switch from triethylamine to DMAP) to suppress unwanted pathways .
Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer :
- DFT Calculations : Model the transition state of the acylation step to predict regioselectivity. Compare computational results with experimental kinetic data (e.g., Hammett plots) to validate electron-withdrawing effects of the bromo substituent .
- Kinetic Isotope Effects : Use deuterated reagents to probe rate-determining steps (e.g., NH deprotonation vs. chloride leaving group formation) .
Q. How can spectroscopic data discrepancies (e.g., unexpected splitting in -NMR) be resolved to confirm structural assignments?
- Methodological Answer :
- 2D NMR : Perform HSQC and HMBC to correlate ambiguous peaks. For example, cross-peaks between the amide carbonyl carbon (~168 ppm) and adjacent aromatic protons confirm connectivity .
- Crystallography : Grow single crystals via slow evaporation (solvent: acetonitrile/ethyl acetate) and solve the X-ray structure to resolve stereoelectronic effects causing splitting anomalies .
Q. What strategies are effective for scaling up synthesis while maintaining reproducibility in academic labs?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors to improve heat transfer and mixing efficiency, reducing batch-to-batch variability .
- In-line Analytics : Use FTIR or Raman probes to monitor reaction progress in real time, enabling immediate adjustments to solvent ratios or catalyst loading .
Methodological Frameworks for Research Design
Q. How should researchers align experimental design with theoretical models to explore this compound’s bioactivity or material properties?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Link the bromo substituent’s electronic properties to biological targets (e.g., kinase inhibition) using docking simulations paired with in vitro assays .
- Thermodynamic Profiling : Measure solubility parameters (Hansen solubility coefficients) to predict compatibility in polymer matrices or drug delivery systems .
Q. What statistical methods are recommended for analyzing contradictory data in multi-step syntheses?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
